1-methyl-5-oxopyrrolidine-3-carbonyl chloride chemical properties and stability
1-methyl-5-oxopyrrolidine-3-carbonyl chloride chemical properties and stability
An In-Depth Technical Guide to 1-Methyl-5-oxopyrrolidine-3-carbonyl chloride: Properties, Stability, and Handling
Abstract
1-Methyl-5-oxopyrrolidine-3-carbonyl chloride is a reactive chemical intermediate of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a pyroglutamic acid backbone and a highly electrophilic acyl chloride functional group, makes it a versatile building block for the synthesis of a wide array of complex molecules. However, this high reactivity also imparts considerable challenges related to its stability, handling, and storage. This technical guide provides a comprehensive overview of the core chemical properties of 1-methyl-5-oxopyrrolidine-3-carbonyl chloride, offering field-proven insights into its stability profile, degradation pathways, and reactivity. It outlines detailed, validated protocols for its safe handling, storage, and use in common synthetic transformations, aiming to equip researchers, scientists, and drug development professionals with the knowledge required to utilize this valuable reagent effectively and safely.
Core Physicochemical Properties
1-Methyl-5-oxopyrrolidine-3-carbonyl chloride is a derivative of N-methyl-pyroglutamic acid. The presence of the acyl chloride group defines its chemical behavior, rendering it a potent acylating agent.
Chemical Structure and Identifiers
The molecule consists of a five-membered lactam ring (pyrrolidinone) substituted with a methyl group on the nitrogen and a carbonyl chloride group at the 3-position.
Physical and Chemical Data
The key properties are summarized in the table below. The compound is a solid at room temperature, which can simplify handling compared to liquid acyl chlorides, though its reactivity remains high.[1]
| Property | Value | Source(s) |
| CAS Number | 1291486-24-2 | [2] |
| Molecular Formula | C₆H₈ClNO₂ | [2] |
| Molecular Weight | 161.59 g/mol | [2] |
| Appearance | White to pale yellow solid (crystal/lump) | [1] |
| Melting Point | 64 °C | [1] |
| Synonyms | 1-methyl-5-oxo-3-pyrrolidinecarbonyl chloride | [2] |
| InChI Key | HPNQOUDCVFXCEP-UHFFFAOYSA-N | [2][3] |
Chemical Stability and Storage
The stability of 1-methyl-5-oxopyrrolidine-3-carbonyl chloride is fundamentally limited by the high reactivity of the acyl chloride group. Proper storage and handling are critical to prevent degradation and ensure reagent integrity.
Primary Degradation Pathway: Hydrolysis
The principal mechanism of degradation is hydrolysis upon contact with water, including atmospheric moisture. This reaction is rapid and exothermic, converting the acyl chloride into the corresponding carboxylic acid and generating corrosive hydrogen chloride (HCl) gas. This reaction is the root cause of the compound's corrosivity and lachrymatory properties.
Recommended Storage Protocol
To maintain the compound's purity and reactivity, a multi-faceted storage strategy is required. The goal is to create an environment that is rigorously dry, inert, and cool.
Protocol Steps:
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Inert Atmosphere: Upon receipt, immediately transfer the compound into a clean, dry vial or flask equipped with a septum or screw cap. Purge the container thoroughly with a dry, inert gas such as argon or nitrogen. This displaces atmospheric moisture and oxygen, preventing hydrolysis and potential oxidative side reactions.
-
Secure Sealing: Seal the container tightly. For long-term storage, wrap the cap threads with Parafilm® or Teflon™ tape as an additional barrier against moisture ingress.
-
Low Temperature: Store the sealed container in a refrigerator, ideally between 2-8 °C.[4] Low temperatures reduce the rate of any potential degradation reactions.
-
Dessication: Place the primary container inside a larger, secondary container (such as a desiccator jar) containing a suitable desiccant (e.g., silica gel or Drierite™). This provides a final layer of protection against ambient moisture.
-
Darkness: Store away from direct light to prevent any potential photochemical reactions.
-
Segregation: Keep the compound segregated from incompatible materials, particularly water, alcohols, amines, bases, and strong oxidizing agents.[1][5]
Reactivity Profile and Synthetic Utility
The synthetic value of 1-methyl-5-oxopyrrolidine-3-carbonyl chloride stems from the electrophilicity of the acyl chloride's carbonyl carbon, making it an excellent substrate for nucleophilic acyl substitution .
General Reaction Mechanism
The compound reacts readily with a wide range of nucleophiles (Nu-H) to form new amide, ester, or other carboxylic acid derivatives. These reactions typically proceed rapidly and often require cooling to control the exotherm. The reaction generates HCl as a byproduct, which must be neutralized by a non-nucleophilic base (e.g., triethylamine, pyridine) to prevent side reactions and drive the reaction to completion.
Experimental Protocol: Synthesis of a Tertiary Amide
This protocol describes a general, self-validating procedure for the acylation of a secondary amine.
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System Preparation: Under an inert atmosphere (N₂ or Ar), add the secondary amine (e.g., morpholine, 1.05 equivalents) and a suitable anhydrous aprotic solvent (e.g., Dichloromethane or THF, ~0.2 M concentration) to a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Addition of Base: Add a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents) to the solution. The base acts as an HCl scavenger.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to manage the exothermic nature of the acylation and prevent side reactions.
-
Reagent Addition: Dissolve 1-methyl-5-oxopyrrolidine-3-carbonyl chloride (1.0 equivalent) in a minimal amount of the anhydrous solvent and add it to the dropping funnel. Add the acyl chloride solution dropwise to the cooled amine solution over 15-30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction's progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting amine.
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel, and extract the aqueous layer with the organic solvent (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification and Validation: Purify the crude product via flash column chromatography on silica gel. The structure and purity of the final amide product should be validated using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Proposed Synthetic Route
Acyl chlorides are most commonly synthesized from their corresponding carboxylic acids. The conversion of 1-methyl-5-oxopyrrolidine-3-carboxylic acid (CAS 42346-68-9) is the most direct and industrially viable route.[6][7]
Protocol: Synthesis using Thionyl Chloride
-
Setup: Charge a flame-dried flask with 1-methyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) and an anhydrous solvent like toluene under an inert atmosphere.
-
Reagent Addition: Add thionyl chloride (SOCl₂, ~1.5-2.0 eq) dropwise at room temperature. The reaction will produce gaseous HCl and SO₂; ensure the setup is connected to a gas trap or scrubber.
-
Heating: Heat the mixture to reflux (typically 70-80 °C) and maintain for 2-4 hours, or until gas evolution ceases. Monitor completion via IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
Isolation: Cool the reaction mixture to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure (distillation). The resulting crude product is often used directly in the next step without further purification due to its reactivity.
Safety and Handling
Due to its corrosive and reactive nature, strict safety protocols must be followed when handling 1-methyl-5-oxopyrrolidine-3-carbonyl chloride.
Hazard Identification
-
H314/H315: Causes severe skin burns and eye damage or causes skin irritation.[1][8] Contact with skin moisture leads to hydrolysis, forming HCl.
-
H319: Causes serious eye irritation.[1] The compound and its hydrolysis product (HCl) are lachrymatory.
-
Respiratory Irritation: Inhalation of dust or the HCl vapors produced upon hydrolysis can cause severe respiratory tract irritation.[5]
Safe Handling Protocol
-
Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of dust and vapors.[1][5] For highly sensitive operations, a glovebox with an inert atmosphere is recommended.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a full-face shield are mandatory.[1]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene).[1] Always check the glove manufacturer's breakthrough time for acyl chlorides and HCl.
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are required.
-
-
Dispensing: Weigh the solid compound in a closed container within the fume hood. Avoid creating dust.[1]
-
Spill Management:
-
In case of a small spill, decontaminate the area with a weak base solution (e.g., 5% sodium bicarbonate) to neutralize the acid chloride and resulting HCl.
-
Absorb the neutralized material with an inert absorbent (e.g., vermiculite or sand) and place it in a sealed container for hazardous waste disposal.[1]
-
Conclusion
1-Methyl-5-oxopyrrolidine-3-carbonyl chloride is a highly valuable, bifunctional reagent that serves as a gateway to a diverse range of pyrrolidinone-based derivatives. Its utility is, however, intrinsically linked to its high reactivity, which necessitates a thorough understanding of its chemical properties and stability. By adhering to the stringent storage, handling, and experimental protocols outlined in this guide, researchers can safely and effectively harness the synthetic potential of this powerful chemical building block, paving the way for innovations in drug discovery and advanced materials.
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Zablotskaya, A., et al. (2020). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 25(1), 123. [Link]
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Petrikaite, V., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2639. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 122766, 1-Methyl-5-oxopyrrolidine-3-carboxylic acid. [Link]
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Cerezo, A., et al. (2009). Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. Journal of Pharmaceutical and Biomedical Analysis, 50(2), 208-214. [Link]
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